5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-12-5-7-14(3)16(9-12)11-25-19(21)18(23-24-25)20(26)22-17-10-13(2)6-8-15(17)4/h5-10H,11,21H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIYYNBTRQUSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Attachment of the Dimethylphenyl Groups: The dimethylphenyl groups are attached through Friedel-Crafts alkylation or acylation reactions, using suitable dimethylphenyl precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The target compound’s distinct 2,5-dimethylphenyl groups contrast with substituents in related molecules:
- Electron-donating vs. : The chloro substituent in 5-amino-N-(5-chloro-2-methylphenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide introduces electronegativity, which may increase binding affinity in hydrophobic pockets. : Fluorine atoms in 5-amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide improve bioavailability by modulating lipophilicity and resistance to oxidative metabolism.
Molecular Weight and Drug-Likeness
| Compound | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Target Compound* | ~C₂₄H₂₆N₅O | ~408.50 | 2 | 6 |
| Compound | C₁₈H₁₈ClN₅O | 355.83 | 2 | 5 |
| Compound | C₁₆H₁₂F₃N₅O | 347.29 | 2 | 7 |
*The target compound’s molecular weight is estimated based on structural similarity. Its higher mass compared to analogs may impact pharmacokinetics, such as absorption and distribution.
Hydrogen-Bonding and Solubility
All compounds share two H-bond donors (amino and carboxamide groups), but the number of acceptors varies due to substituents:
- The target compound’s six acceptors (triazole N, carboxamide O, and dimethylphenyl π-system) may balance lipophilicity and aqueous solubility.
- ’s seven acceptors (including fluorine atoms) could enhance solubility in polar solvents.
Key Research Findings and Implications
- Thermal Stability : High melting points in analogs (e.g., 171–183°C in ) suggest that the target compound may also exhibit strong thermal stability, favoring solid formulation.
Biological Activity
5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 306.36 g/mol. The compound features a triazole ring that is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N5O |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 951893-63-3 |
Anticancer Properties
Research has indicated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have shown that certain triazole derivatives can inhibit the growth of various cancer cell lines. The compound's structural features contribute to its potency against cancer cells by interfering with cellular processes such as proliferation and apoptosis.
- Mechanism of Action : The compound may exert its anticancer effects through:
- Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : By binding to specific receptors, it alters signal transduction pathways.
Antiparasitic Activity
A notable application of this compound is in the treatment of Chagas disease caused by Trypanosoma cruzi. A study demonstrated that derivatives with the triazole core showed promising results in reducing parasite burden in infected models.
- Case Study : In a high-content screening against T. cruzi in VERO cells, derivatives of this compound exhibited submicromolar activity (pEC50 > 6), indicating strong antiparasitic potential .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Amino Group : The presence of an amino group enhances interaction with biological targets.
- Triazole Ring : Essential for the biological activity due to its role in enzyme inhibition and receptor binding.
- Methyl Substituents : The positioning of methyl groups on the phenyl rings affects the compound's reactivity and potency.
Comparative Analysis
The following table compares the biological activities of similar triazole derivatives:
| Compound Name | Anticancer Activity (IC50 µM) | Antiparasitic Activity (pEC50) |
|---|---|---|
| 5-amino-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | 1.98 ± 1.22 | >6 |
| 5-amino-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | 0.85 ± 0.15 | >6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
